(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Overview
Description
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is a bicyclic organic compound with the molecular formula C10H16. It is a derivative of bicyclo[2.2.1]heptane, featuring a double bond and three methyl groups. This compound is known for its unique structure and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, isoprene (2-methyl-1,3-butadiene) reacts with 2,3-dimethyl-1,3-butadiene under controlled conditions to form the desired bicyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of high-pressure reactors to facilitate the Diels-Alder reaction. The reaction is typically carried out at elevated temperatures (around 150-200°C) and pressures (10-20 atm) to ensure high yield and purity of the product. The crude product is then purified using distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: It can undergo electrophilic substitution reactions, where the double bond acts as a reactive site for halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: Formation of epoxides and diols.
Reduction: Formation of 1,7,7-trimethylbicyclo[2.2.1]heptane.
Substitution: Formation of halogenated derivatives such as 1-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene.
Scientific Research Applications
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and as a scaffold for the development of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The double bond in the structure can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the double bond and methyl groups, making it less reactive.
1,7,7-trimethylbicyclo[2.2.1]heptane: Saturated derivative with different chemical properties.
2,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure but different stereochemistry.
Uniqueness: (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is unique due to its specific stereochemistry and the presence of a double bond, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRLSJNTMLPPK-SCZZXKLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18383-34-1 | |
Record name | Bornylene, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BORNYLENE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDU5643I0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bornylene?
A1: Bornylene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q2: How can bornylene be synthesized from α-pinene?
A2: Bornylene can be synthesized from α-pinene in a two-step process. First, α-pinene reacts with dry hydrogen chloride to form 2-chlorinated bornane via addition and isomerization. [, ] Subsequent elimination of HCl under alkaline conditions yields bornylene. []
Q3: Can you describe a method for synthesizing bornylene from camphene?
A3: While not directly addressed in the provided research, bornylene can be synthesized from camphene. One method involves converting camphene to isobornyl chloride, followed by dehydrohalogenation using a strong base like potassium tert-butoxide.
Q4: What spectroscopic techniques are commonly used to characterize bornylene?
A4: Bornylene is commonly characterized using various spectroscopic techniques, including GC-MS, FTIR, 1H NMR, and 13C NMR. [, ]
Q5: How does bornylene react with sulfur dioxide?
A5: Bornylene undergoes free radical copolymerization with sulfur dioxide to form bornylene-sulfur dioxide polysulfone resin (BE-SO2). This reaction can be modified by incorporating additional monomers like maleic anhydride or styrene. []
Q6: Can you explain the reaction mechanism of bornylene epoxidation with m-CPBA?
A6: The epoxidation of bornylene with m-CPBA proceeds through a concerted mechanism. The peroxy acid acts as an electrophile, transferring an oxygen atom to the double bond of bornylene while simultaneously abstracting a proton. This results in the formation of an epoxide ring. []
Q7: How does bornylene behave in Diels-Alder reactions?
A7: Bornylene, due to its strained double bond within the bicyclic system, can act as a reactive dienophile in Diels-Alder reactions. []
Q8: What are the products obtained from the hydrochlorination of bornylene?
A8: Hydrochlorination of bornylene yields a mixture of exo- and endo-2-chlorobornane. The reaction proceeds through the formation of a carbocation intermediate, and the product distribution is influenced by factors such as solvent and reaction conditions. []
Q9: What role does bornylene play in the catalytic transformation of camphene?
A9: Bornylene is formed as an intermediate during the catalytic transformation of camphene over various aluminophosphate-based molecular sieves. The final product distribution (including tricyclene, bornylene, and monocyclic terpenes) depends on the catalyst's acidity and the reaction conditions. []
Q10: How does the acid strength of alumina catalysts influence the isomerization of α-pinene to bornylene?
A10: The acid strength of alumina catalysts significantly impacts the selectivity of α-pinene isomerization. Strong acid sites favor the formation of monocyclic products like dipentene, terpinolene, and p-cymene, while weaker acid sites promote the formation of bicyclic products like camphene, β-pinene, tricyclene, and bornylene. []
Q11: Are there any known applications of bornylene or its derivatives in materials science?
A11: Bornylene-sulfur dioxide polysulfone resin (BE-SO2) and its derivatives (BE-SO2-Ma and BE-SO2-St) exhibit potential as polymeric materials. These resins have been characterized for their thermal properties and morphology. []
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